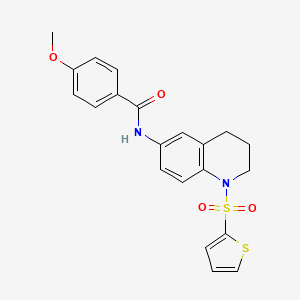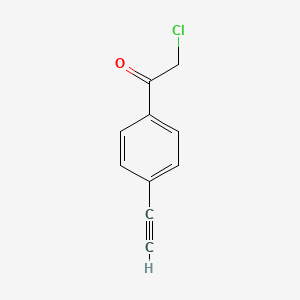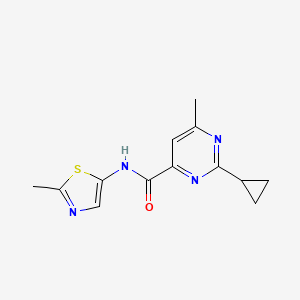
4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has gained considerable attention in the field of scientific research. This compound is a potent inhibitor of a specific enzyme and has been shown to have potential therapeutic applications in the treatment of various diseases.
Scientific Research Applications
Pharmacological Potential
4-Methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide and its derivatives have been explored in pharmacological studies. Research has demonstrated the potential of these compounds in various therapeutic areas:
- Diuretic and Antihypertensive Agents : A study by Rahman et al. (2014) synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives, which were evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats. One compound in particular, N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide, exhibited potent activity in the series, suggesting the therapeutic potential of these derivatives in cardiovascular and metabolic disorders (Rahman et al., 2014).
Anticancer Activity
- Anticancer Agents : Redda et al. (2010) investigated the synthesis of analogs of 1,2,3,4-tetrahydroisoquinoline, maintaining the tetrahydroisoquinoline moiety with modifications on the phenyl ring. These compounds were evaluated for their in vitro anticancer activity on various breast cancer cell lines. The findings indicate that the tetrahydroisoquinoline family, which includes this compound, may offer promising avenues for the development of novel anticancer drugs (Redda et al., 2010).
Chemical Synthesis and Characterization
- Chemical Synthesis : The compound has also been a subject of interest in the field of chemical synthesis. Studies have focused on the synthesis and characterization of various derivatives, exploring their potential in diverse applications. For instance, the work by Toda et al. (1999) on the synthesis of tetrahydroquinolines via a Pummerer-Type reaction highlights the versatility and significance of these compounds in synthetic chemistry (Toda et al., 1999).
properties
IUPAC Name |
4-methoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-27-18-9-6-15(7-10-18)21(24)22-17-8-11-19-16(14-17)4-2-12-23(19)29(25,26)20-5-3-13-28-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMGDJGAYIXBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2472537.png)
![dimethyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate](/img/structure/B2472539.png)
![9-((4-(3,4-difluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2472542.png)
![3-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2472543.png)






![3-[(Benzylamino)methyl]oxolan-3-ol](/img/structure/B2472554.png)

![2-{4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2472556.png)
![[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2472557.png)